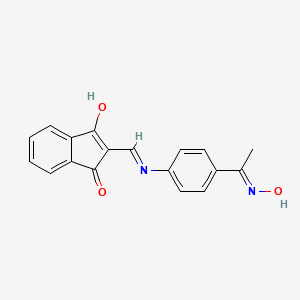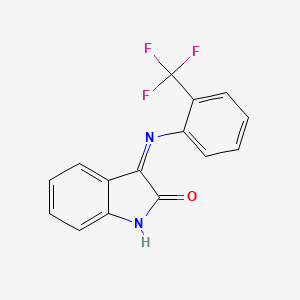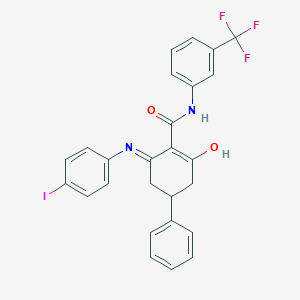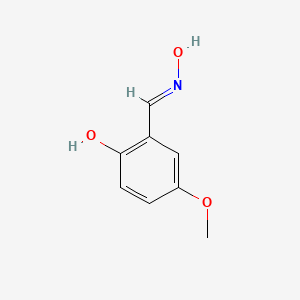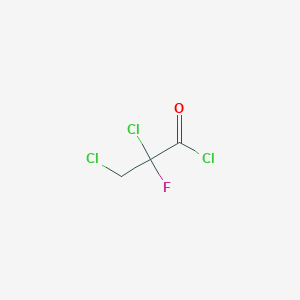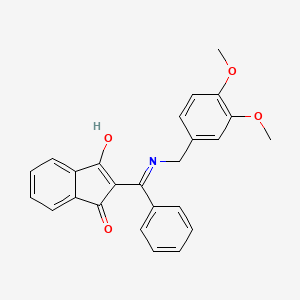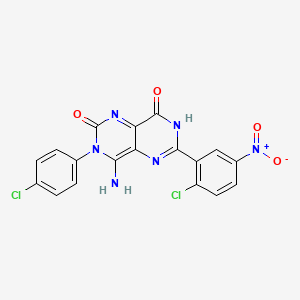
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione, commonly known as 2-EPI, is a novel heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a derivative of indane-1,3-dione and is composed of two aromatic rings and two nitrogen atoms, making it a highly versatile compound. 2-EPI has been found to have a wide range of biological and chemical properties, making it an attractive candidate for use in various research areas.
Aplicaciones Científicas De Investigación
2-EPI has been studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological and chemical properties that make it an attractive candidate for use in various research areas. For example, 2-EPI has been studied for its potential use as an antioxidant. It has been found to possess strong antioxidant activity and may be useful in the treatment of oxidative stress-related diseases. Additionally, 2-EPI has been studied for its potential use in the treatment of cancer. It has been found to possess cytotoxic activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2-EPI is not yet fully understood. However, it is believed that its biological and chemical properties are due to its ability to interact with various cellular components, such as proteins and membranes. Specifically, 2-EPI has been found to interact with proteins by forming hydrogen bonds with them, which can lead to the inhibition of their activity. Additionally, 2-EPI has been found to interact with membranes by forming hydrophobic interactions, which can lead to the disruption of the membrane structure and function.
Biochemical and Physiological Effects
2-EPI has been found to possess a wide range of biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, 2-EPI has been found to possess neuroprotective and hepatoprotective activities. Furthermore, 2-EPI has been found to possess anticonvulsant and anti-diabetic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-EPI is a highly versatile compound that has a wide range of biological and chemical properties. This makes it an attractive candidate for use in various research areas. Additionally, 2-EPI is relatively easy to synthesize, which makes it a convenient choice for lab experiments. However, 2-EPI is not without its limitations. For example, it is a relatively unstable compound, which can make it difficult to work with in lab experiments. Additionally, 2-EPI is not as widely studied as some other compounds, which can make it difficult to find reliable information about its properties.
Direcciones Futuras
2-EPI is a highly versatile compound that has a wide range of potential applications in various scientific fields. As such, there are numerous potential future directions that could be taken with this compound. For example, further research could be conducted to better understand the mechanism of action of 2-EPI and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 2-EPI as an antioxidant or anti-cancer agent. Furthermore, further research could be conducted to explore the potential of 2-EPI as a neuroprotective or hepatoprotective agent. Finally, further research could be conducted to explore the potential of 2-EPI as an anticonvulsant or anti-diabetic agent.
Métodos De Síntesis
2-EPI can be synthesized via a number of different methods. One of the most common methods is a two-step reaction involving the condensation of 4-ethoxyphenylhydrazine and acetone, followed by the reaction of the resulting hydrazone with indane-1,3-dione. This method yields 2-EPI with a yield of up to 97%. Other methods of synthesis include the reaction of 4-ethoxyphenylhydrazine and indane-1,3-dione in the presence of a base, such as sodium hydroxide or potassium hydroxide. This method yields 2-EPI with a yield of up to 95%.
Propiedades
IUPAC Name |
2-[N-(4-ethoxyphenyl)-C-phenylcarbonimidoyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-2-28-18-14-12-17(13-15-18)25-22(16-8-4-3-5-9-16)21-23(26)19-10-6-7-11-20(19)24(21)27/h3-15,26H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSBHZHPMKVIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Ethoxyphenyl)amino)phenylmethylene)indane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)


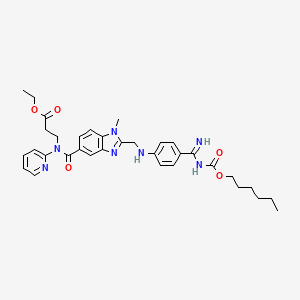
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
